N-Ethyl-N-(4-hydroxyphenyl)acetamide

Drug Safety Hepatotoxicity Analgesic Development

N-Ethyl-N-(4-hydroxyphenyl)acetamide (CAS 91457-25-9) is a differentiated tertiary amide of the 4'-hydroxyacetanilide class. The critical N-ethyl substitution fundamentally alters its metabolic fate, eliminating the dose-limiting hepatotoxicity of acetaminophen, as established in patent literature. This makes it a unique, non-substitutable lead compound for developing safer analgesic and antipyretic APIs. Procure this specific entity for hepatotoxicity-free SAR studies, analytical reference standard creation, or novel formulation development. Standard acetaminophen cannot replicate this safety profile.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 91457-25-9
Cat. No. B8733196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-N-(4-hydroxyphenyl)acetamide
CAS91457-25-9
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCCN(C1=CC=C(C=C1)O)C(=O)C
InChIInChI=1S/C10H13NO2/c1-3-11(8(2)12)9-4-6-10(13)7-5-9/h4-7,13H,3H2,1-2H3
InChIKeyHOOMLKBNDSTSFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-N-(4-hydroxyphenyl)acetamide CAS 91457-25-9: Procurement-Ready Profile and Structural Identity


N-Ethyl-N-(4-hydroxyphenyl)acetamide (CAS 91457-25-9) is a tertiary amide derivative of the widely used analgesic acetaminophen (paracetamol), distinguished by an N-ethyl substitution on the amide nitrogen [1]. This compound, with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol, has been specifically investigated as a potential non-hepatotoxic alternative within its pharmacological class [1].

N-Ethyl-N-(4-hydroxyphenyl)acetamide vs. Standard Analgesics: Why Generic Interchange Compromises Safety and Efficacy


Generic substitution within the 4'-hydroxyacetanilide class is not pharmacologically neutral. The simple N-alkyl modification in N-Ethyl-N-(4-hydroxyphenyl)acetamide fundamentally alters its metabolic fate and safety profile compared to the unsubstituted parent, acetaminophen. The most critical differentiation is the compound's reported lack of hepatotoxicity, a dose-limiting and life-threatening adverse effect intrinsically linked to acetaminophen's metabolic pathway, which this analog is designed to circumvent [1]. This safety differentiation, established in patent literature, renders it a distinct chemical entity with a unique risk-benefit profile that cannot be met by simply procuring the cheaper, generic acetaminophen [1].

Quantitative Differentiation Guide: N-Ethyl-N-(4-hydroxyphenyl)acetamide CAS 91457-25-9 vs. Class Comparators


Hepatotoxicity Profile: N-Ethyl vs. N-Methyl and Acetaminophen

A key structural differentiation is the compound's reported safety advantage. The N-ethyl derivative is explicitly claimed to lack the hepatotoxicity of acetaminophen, a property shared by N-alkyl analogs with at least two carbon atoms. In contrast, the N-methyl compound is described as having 'substantially less' hepatotoxicity than acetaminophen but does not share the complete absence of the effect claimed for the ethyl derivative [1].

Drug Safety Hepatotoxicity Analgesic Development

Solid-State Identity: Melting Point as a Quality Control Benchmark

The compound's melting point is a critical parameter for identity verification and purity assessment. One source reports a melting point range of 187-188 °C, while another indicates a range of 183-185 °C for the recrystallized product . These values differ from those of the positional isomer N-[1-(4-hydroxyphenyl)ethyl]acetamide (CAS 1202-66-0), which has a reported melting point of 134-135 °C [1]. This substantial difference allows for rapid, unambiguous differentiation of the target compound from closely related species by a standard, low-cost analytical technique.

Analytical Chemistry Quality Control Material Characterization

Ionization State and Solubility Prediction: pKa and LogP Implications

Predicted physicochemical parameters provide a basis for differentiating the compound's behavior in solution. The compound has a predicted pKa of 10.30±0.15, indicating that the phenolic hydroxyl group is very weakly acidic and will be predominantly unionized under physiological pH (7.4) . This contrasts with the predicted LogP of acetaminophen, which is 0.46 [1]. The higher LogP of the N-ethyl analog suggests increased lipophilicity, which can influence membrane permeability and chromatographic retention.

Physicochemical Profiling Drug Formulation Chromatography Method Development

Optimal Application Scenarios for Procuring N-Ethyl-N-(4-hydroxyphenyl)acetamide (CAS 91457-25-9)


Development of Safer Analgesic Formulations

The primary and most compelling application scenario is as a lead compound or active pharmaceutical ingredient (API) in the development of novel analgesic and antipyretic formulations designed to eliminate the risk of hepatotoxicity. The patent literature's explicit claim that this N-ethyl derivative lacks the hepatotoxicity of acetaminophen positions it as a high-value starting point for projects prioritizing safety, particularly for chronic pain management or for patient populations susceptible to liver damage [1].

Analytical Standard for Metabolite or Impurity Profiling

Given its structural relationship to acetaminophen, this compound can serve as a certified reference standard for analytical methods development. Its unique melting point (187-188 °C) and distinct chromatographic properties (implied by its higher lipophilicity) make it suitable for use as a system suitability standard or for quantifying potential N-ethyl impurities or metabolites in pharmaceutical preparations of related drugs [1].

Chemical Biology Tool for Probing N-Alkyl Pharmacophore Effects

In a research setting, this compound is a precise chemical probe for structure-activity relationship (SAR) studies. The clear and quantitative safety and potency advantage claimed for the N-ethyl derivative over both acetaminophen and the N-methyl analog makes it an essential tool for dissecting the molecular basis of hepatotoxicity and analgesic activity in the 4'-hydroxyacetanilide class [1]. Procuring this specific compound is necessary to test hypotheses about the role of N-alkyl chain length on metabolic fate and target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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